![molecular formula C25H30O2Si B1528190 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol CAS No. 1123169-56-1](/img/structure/B1528190.png)
1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol
Overview
Description
“1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol” is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.6 g/mol. It is also known as a tert-butyl(diphenyl)silyl ether , which is a type of protecting group used in organic chemistry .
Synthesis Analysis
The tert-butyl(diphenyl)silyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 .Chemical Reactions Analysis
The tert-butyl(diphenyl)silyl group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Scientific Research Applications
Catalysts for Desilylation Reactions
- Research indicates that tert-butyldiphenylsilyl (TBDPS) ethers, related to the compound , are less effective substrates for desilylation under certain conditions compared to tert-butyldimethylsilyl (TBDMS) ethers. This suggests a potential application in selective desilylation reactions, where the stability of TBDPS groups could be advantageous (Yu & Verkade, 2000).
Protecting Groups in Organic Synthesis
- The 2-(Triphenylsilyl)ethoxycarbonyl group, which shares a similar structural motif with the query compound, has been developed as a novel silicon-based, fluoride-cleavable oxycarbonyl protecting group. This group is orthogonal to commonly used protecting groups such as Boc, Fmoc, and Cbz, demonstrating the versatility of silyl ether compounds in synthetic strategies (Martin Golkowski & T. Ziegler, 2011).
Applications in Material Science
- The investigation of silyl ethers' reactivity towards alcoholysis provides insights into the mechanisms of silylene-alcohol complexes formation. This has implications for understanding the behavior of silicon compounds in sol-gel processes and the design of silicon-based materials (W. Leigh, S. Kostina, Adroha Bhattacharya, & A. Moiseev, 2010).
Analytical Applications
- Silyl ether compounds have been utilized in quality analysis of fuels, demonstrating the potential for these compounds to act as probes in the detection of ethanol in gasoline. This application leverages the solvatochromic properties of certain silyl ethers (Robert Budag, L. A. Giusti, V. Machado, & Clodoaldo Machado, 2006).
Synthetic Applications
- Silyl ethers serve as intermediates in the synthesis of complex organic molecules, such as in the conversion of thiane oxide systems to protected secondary alcohols. This illustrates the utility of silyl ether compounds in multistep organic synthesis (P. J. Cox, A. Persad, & N. Simpkins, 1992).
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the hydroxyl groups present in various organic compounds . This compound, also known as a silylating reagent, is used in the protection of alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .
Mode of Action
The compound this compound interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the compound . This interaction results in the formation of silyl ethers , which are more resistant to acidic conditions and nucleophilic species .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving alcohols. By protecting the hydroxyl groups, it prevents them from undergoing unwanted reactions during synthetic transformations in organic chemistry . The downstream effects include increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Pharmacokinetics
The compound is known to have a high molecular weight of 3906 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the formation of stable silyl ethers . These ethers are more resistant to acidic conditions and nucleophilic species, allowing for the protection of hydroxyl groups during various synthetic transformations in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of certain types of ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove certain types of acetals . The compound’s stability may be affected by the presence of a fluoride source .
properties
IUPAC Name |
1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOYIQSUXKDRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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